molecular formula C20H28O3 B1253769 12alpha-Hydroxygrandiflorenic acid

12alpha-Hydroxygrandiflorenic acid

Cat. No.: B1253769
M. Wt: 316.4 g/mol
InChI Key: YKLRBAUBANVECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12alpha-Hydroxygrandiflorenic acid is a naturally occurring diterpenoid compound isolated from the plant Wedelia chinensis (Osbeck.) . This compound is known for its unique structural features and potential biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 12alpha-Hydroxygrandiflorenic acid involves the biotransformation of grandiflorenic acid by the permeabilized fungus Fusarium graminearum . The biotransformed product is isolated using column chromatography, and its structure is determined through mass spectrometry and nuclear magnetic resonance analysis .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale synthesis and isolation from natural sources.

Chemical Reactions Analysis

Types of Reactions: 12alpha-Hydroxygrandiflorenic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Properties

IUPAC Name

12-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-12-10-20-8-5-15-18(2,6-4-7-19(15,3)17(22)23)16(20)9-14(21)13(12)11-20/h9,13-15,21H,1,4-8,10-11H2,2-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLRBAUBANVECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2=CC(C(C3)C(=C)C4)O)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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